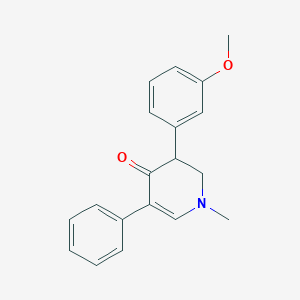![molecular formula C19H40N2O3S B14529260 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate CAS No. 62634-12-2](/img/structure/B14529260.png)
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with dodecyl bromide, followed by ion exchange with methanesulfonic acid. The reaction typically occurs in a polar solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form substituted products.
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Ring-Opening Reactions: Reacts with nucleophiles to form piperazine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ring-Opening Reactions: Nucleophiles such as phenols and alcohols in solvents like polyethylene glycol (PEG) or diglyme at high temperatures
Major Products
The major products formed from these reactions include substituted quaternary ammonium salts, N-oxides, secondary amines, and piperazine derivatives .
Scientific Research Applications
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate involves its high nucleophilicity and basicity. It acts as a nucleophilic catalyst, facilitating various organic transformations by stabilizing transition states and intermediates. The compound’s quaternary ammonium structure allows it to interact with a wide range of molecular targets, including electrophiles and nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, known for its use as a nucleophilic catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom, used in similar catalytic applications.
Tropane: Another bicyclic compound with different functional groups, used in medicinal chemistry.
Uniqueness
1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate is unique due to its long alkyl chain, which imparts amphiphilic properties, making it useful in surfactant and polymer applications. Its quaternary ammonium structure enhances its stability and reactivity compared to its parent compound, DABCO .
Properties
CAS No. |
62634-12-2 |
|---|---|
Molecular Formula |
C19H40N2O3S |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane;methanesulfonate |
InChI |
InChI=1S/C18H37N2.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;1-5(2,3)4/h2-18H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
HHJFNWMJFRSAKZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]12CCN(CC1)CC2.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


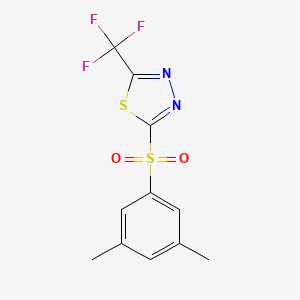
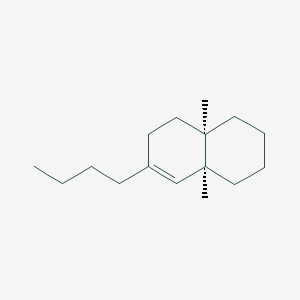
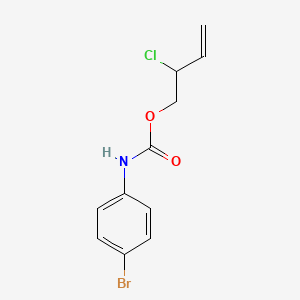
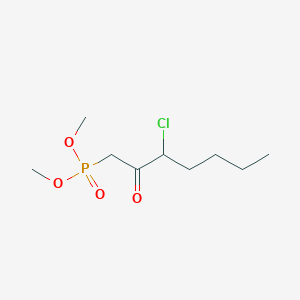
![3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl-](/img/structure/B14529211.png)
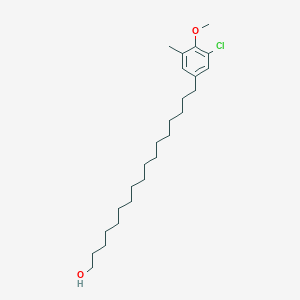
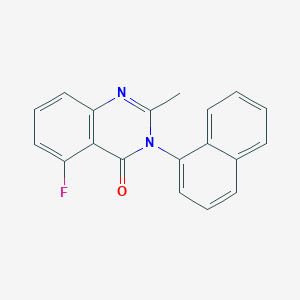
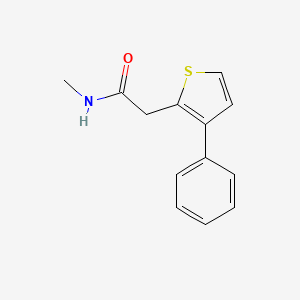
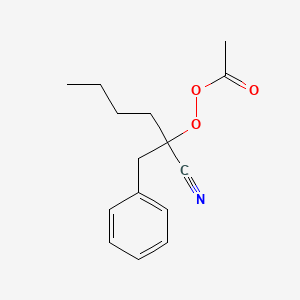
![N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14529239.png)
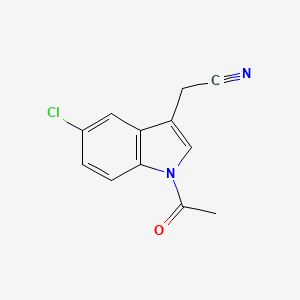
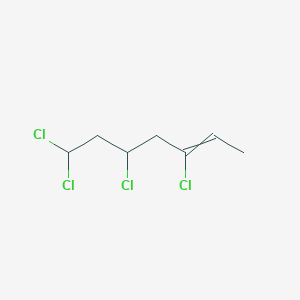
![Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]-](/img/structure/B14529269.png)
